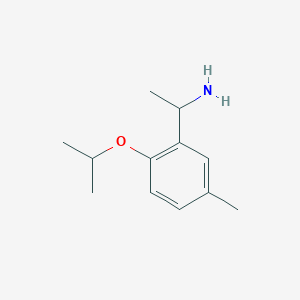

1-(2-Isopropoxy-5-methylphenyl)-ethylamine

Description

Properties

IUPAC Name |

1-(5-methyl-2-propan-2-yloxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-8(2)14-12-6-5-9(3)7-11(12)10(4)13/h5-8,10H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODLKISXVCJEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isopropoxy and Methyl Substituted Aromatic Ketones or Aldehydes

- The aromatic precursor can be synthesized by selective alkylation or etherification of hydroxy-substituted methylphenyl compounds.

- For example, starting from 2-hydroxy-5-methylacetophenone, isopropylation of the hydroxyl group using isopropyl halides or isopropanol under acidic or basic catalysis can yield 2-isopropoxy-5-methylacetophenone.

This step ensures the key aromatic substitution pattern is in place before side chain elaboration.

Formation of the Ethylamine Side Chain

Reductive Amination of Aromatic Ketones

- A common and efficient method to prepare substituted phenylethylamines is reductive amination of the corresponding aromatic ketones.

- The ketone (e.g., 2-isopropoxy-5-methylacetophenone) is reacted with ammonia or a primary amine in the presence of a reducing agent or catalyst to form the ethylamine side chain.

- Catalytic systems such as Raney Nickel with hydrogen gas or metal-titanate complexes can be used to achieve asymmetric or racemic reductive amination.

Example from Related Compound Synthesis:

- In a patent describing the preparation of 1-(3-methoxyphenyl)ethylamine, a mixture of m-methoxyacetophenone, phenylethylamine, and tetraisopropyl titanate was subjected to hydrogenation with Raney-Ni catalyst at elevated temperature and pressure. After filtration and workup, the product was obtained in good yield (around 75-78%) with high enantiomeric excess when chiral amines were used.

Alternative Routes

- Amide intermediates can be converted to amines via reduction. For example, amides derived from the aromatic acid precursors can be reduced by lithium aluminum hydride or catalytic hydrogenation.

- The amide intermediate N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, a key intermediate in related drug synthesis, can be prepared via ring-opening reactions of coumarin derivatives followed by amination. Although this example includes a hydroxy group rather than an isopropoxy, the methodology is adaptable.

Representative Synthetic Scheme (Generalized)

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| 1. Alkylation of 2-hydroxy-5-methylacetophenone with isopropyl bromide or isopropanol (acid/base catalysis) | Introduce isopropoxy group at 2-position | High yield, regioselective ether formation | |

| 2. Reductive amination of 2-isopropoxy-5-methylacetophenone with ammonia or amine | Formation of ethylamine side chain | Raney Ni/H2 or titanate catalyst, 70-80% yield | |

| 3. Purification by extraction and crystallization | Isolate pure this compound | Standard organic workup |

Detailed Research Findings and Data

Catalytic Reductive Amination Conditions

- Use of tetraisopropyl titanate combined with Raney Nickel catalyst under hydrogen pressure (3 atm) at 70–80 °C facilitates reductive amination with high yield and enantioselectivity in related systems.

- After reaction completion, filtration removes the catalyst, and the product is extracted using organic solvents such as ethyl acetate.

- Debenzylation or further purification steps can be applied if protecting groups are used.

Spectroscopic Data (Example from Related Compound)

| Spectroscopic Method | Data (Representative) |

|---|---|

| 1H NMR (CDCl3) | Aromatic protons 6.7–7.2 ppm; isopropoxy CH (multiplet) ~4.0 ppm; methyl singlet ~2.0 ppm; ethylamine CH multiplet ~3.0 ppm |

| 13C NMR | Aromatic carbons 115–150 ppm; isopropoxy carbon ~70 ppm; methyl carbon ~20 ppm; ethylamine carbons ~40 ppm |

| Mass Spectrometry | Molecular ion peak consistent with C12H19NO (exact mass ~193) |

Summary and Practical Notes

- The preparation of this compound is best approached via selective aromatic ether formation followed by reductive amination of the corresponding ketone.

- Catalytic systems involving tetraisopropyl titanate and Raney Nickel under hydrogen atmosphere provide efficient and scalable routes.

- The choice of starting materials and reaction conditions can be optimized to improve yield and stereoselectivity if chiral amines or catalysts are employed.

- Purification typically involves filtration of catalysts, aqueous workup, and organic solvent extraction, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropoxy-5-methylphenyl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ethylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Isopropoxy-5-methylphenyl)-ethylamine has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Isopropoxy-5-methylphenyl)-ethylamine exerts its effects involves its interaction with specific molecular targets. The ethylamine group can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The isopropoxy and methyl groups contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.

Comparison with Similar Compounds

1-(2-Isobutoxy-5-methylphenyl)-ethylamine

- Structural Difference : The isobutoxy group (OCH₂CH(CH₂)₂) replaces isopropoxy (OCH(CH₃)₂), introducing a longer alkyl chain with increased branching.

- Steric Effects: Increased branching may hinder binding to flat receptor pockets, reducing affinity for certain targets.

- Synthetic Considerations : Both compounds likely share synthetic routes, such as nucleophilic aromatic substitution or reductive amination, though purification challenges may arise with bulkier substituents.

Fluorinated Aromatic Amines (e.g., [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine)

- Structural Difference : Fluorine atoms at meta and para positions on aromatic rings replace the methyl and isopropoxy groups.

- Metabolic Stability: Fluorination often blocks cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated analogs.

- Pharmacological Relevance : Fluorinated compounds are common in antidepressants and antipsychotics, suggesting possible CNS applications for the target compound if fluorinated analogs show efficacy.

Heterocyclic Analogs (e.g., (3-Isobutylisoxazol-5-yl)methanamine Hydrochloride)

- Structural Difference : An isoxazole heterocycle replaces the phenyl ring, and the amine is part of a methanamine group.

- Impact on Properties :

- Solubility : The isoxazole ring improves water solubility due to hydrogen-bonding capacity, though the hydrochloride salt form (common in such analogs) further enhances bioavailability .

- Receptor Selectivity : Heterocycles may confer selectivity for specific receptors (e.g., GABAergic or glutamatergic systems) compared to purely aromatic amines.

Data Table: Theoretical Property Comparison

| Property | 1-(2-Isopropoxy-5-methylphenyl)-ethylamine | 1-(2-Isobutoxy-5-methylphenyl)-ethylamine | [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine | (3-Isobutylisoxazol-5-yl)methanamine Hydrochloride |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~207.3 | ~221.3 | ~316.3 | ~218.7 |

| logP (Predicted) | 2.1–2.5 | 2.5–3.0 | 2.8–3.3 | 1.5–2.0 |

| Solubility | Low (lipophilic) | Very low | Moderate (fluorine polarity) | High (hydrochloride salt) |

| Metabolic Stability | Moderate (methyl protection) | Low (bulky isobutoxy) | High (fluorine blocking) | Moderate (heterocycle stability) |

Research Findings and Trends

- Receptor Binding : Isopropoxy and methyl substituents may favor adrenergic receptor interactions, while fluorinated analogs could shift selectivity toward serotonin receptors .

- Synthetic Accessibility : The target compound’s synthesis is likely less complex than fluorinated or heterocyclic analogs, which require additional steps (e.g., fluorination or cyclization) .

- Thermodynamic Stability : Computational modeling suggests the isopropoxy group provides optimal steric hindrance without excessive lipophilicity, balancing bioavailability and target engagement.

Biological Activity

1-(2-Isopropoxy-5-methylphenyl)-ethylamine, also known by its CAS number 1048916-98-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and applications in drug development.

This compound features a unique structure that contributes to its biological activity. The presence of the isopropoxy group and the methyl-substituted phenyl ring may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions, which can modulate the activity of these targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It can potentially bind to neurotransmitter receptors, influencing signaling pathways.

Biological Activity and Cytotoxicity

Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain Mannich bases derived from similar structures demonstrated increased cytotoxicity against mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines .

Cytotoxicity Data

The following table summarizes the cytotoxic effects observed for related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Mannich Base A | Jurkat | <10 |

| Mannich Base B | Renca | <10 |

| This compound | MCF-7 (Breast Cancer) | TBD |

Note: TBD indicates that specific IC50 data for this compound is not yet available.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

- Study on Mannich Bases : Research demonstrated that Mannich bases exhibited enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil .

- Topoisomerase II Inhibitors : A class of compounds including derivatives similar to this compound showed promising results as topoisomerase II inhibitors, indicating potential applications in cancer therapy .

- Antiproliferative Activity : Compounds with similar structural motifs were evaluated for their antiproliferative activities across different cancer cell lines, showing IC50 values in the low micromolar range .

Applications in Drug Development

The unique properties of this compound make it a candidate for further investigation in drug development:

- Anticancer Agents : Given its potential cytotoxic effects, this compound could be developed into a novel anticancer agent.

- Neurotransmitter Modulators : Its ability to interact with receptors may provide avenues for treating neurological disorders.

Q & A

Basic Research Questions

Q. How can researchers design a synthesis pathway for 1-(2-Isopropoxy-5-methylphenyl)-ethylamine while minimizing byproducts?

- Methodological Answer : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states. For example, ICReDD’s approach integrates computational screening with experimental validation to identify optimal reaction conditions, reducing trial-and-error experimentation . Pair this with factorial design principles to test variables like temperature, solvent polarity, and catalyst loading systematically .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant guidelines, including:

- Use of impervious gloves (tested for chemical compatibility) and tightly sealed goggles .

- Implementation of ergonomic lab setups to avoid spills and inhalation risks .

- Regular safety training, as mandated for advanced laboratory courses, to ensure compliance with chemical hygiene plans .

Q. Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC or GC-MS with reference standards (e.g., NIST-certified databases for retention indices) .

- Structural Confirmation : Combine NMR (¹H/¹³C) with IR spectroscopy to verify functional groups (isopropoxy, ethylamine) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting/boiling points and decomposition thresholds .

Advanced Research Questions

Q. How can computational tools resolve discrepancies between predicted and experimental reaction yields for this compound?

- Methodological Answer : Apply machine learning (ML) algorithms to analyze failed reactions and refine computational models. For instance, ICReDD’s feedback loop integrates experimental data into quantum chemical simulations to improve accuracy . Additionally, use cheminformatics software to identify overlooked variables (e.g., solvent polarity effects) .

Q. What strategies optimize membrane-based separation techniques for purifying this compound from complex mixtures?

- Methodological Answer :

- Screen membrane materials (e.g., polymeric or ceramic) for selectivity toward amine derivatives, as outlined in CRDC subclass RDF2050104 .

- Use process simulation software to model mass transfer rates and optimize parameters like transmembrane pressure and feed concentration .

Q. How do researchers evaluate the environmental fate of this compound using atmospheric chemistry models?

- Methodological Answer : Adapt DOE Atmospheric Chemistry Program frameworks to study degradation pathways. Key steps include:

- Simulating heterogeneous reactions (e.g., hydroxyl radical interactions) using quantum mechanics/molecular dynamics (QM/MD) .

- Validating predictions with experimental data on scavenging rates in aqueous environments .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of derivatives of this compound?

- Methodological Answer :

- Factorial Design : Test substituent effects (e.g., methyl vs. methoxy groups) on bioactivity using a 2^k factorial matrix to isolate variable impacts .

- High-Throughput Screening (HTS) : Automate synthesis and testing workflows using robotic platforms, as enabled by chemical software for data management .

Contradiction Analysis and Validation

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.